molecular formula C10H14N2O B6260868 4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 405174-59-6

4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B6260868
CAS No.: 405174-59-6
M. Wt: 178.2
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Description

4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine is an organic compound with the molecular formula C10H14N2O It is a derivative of tetrahydroquinoline, characterized by the presence of a methoxy group at the 4-position and an amine group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with cyclohexanone in the presence of a suitable catalyst to form the desired tetrahydroquinoline derivative. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinolin-8-amine: Lacks the methoxy group at the 4-position.

    4-methoxyquinoline: Lacks the tetrahydro structure and the amine group at the 8-position.

    4-methoxy-5,6,7,8-tetrahydroquinoline: Lacks the amine group at the 8-position.

Uniqueness

4-methoxy-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of both the methoxy group at the 4-position and the amine group at the 8-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

405174-59-6

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

91

Origin of Product

United States

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